molecular formula C14H17N3O4 B2572418 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1824114-11-5

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2572418
CAS No.: 1824114-11-5
M. Wt: 291.307
InChI Key: JUMFHCBDEVRZAC-UHFFFAOYSA-N
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Description

The compound “5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine core, which is a fused pyrazole and pyridine ring . This core is substituted at the 5-position with a carbonylamino group, which is further substituted with a 2-methylpropan-2-yl group (also known as a tert-butyl group). The molecule also contains a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyridine core, the carbonylamino group at the 5-position, and the carboxylic acid group . The presence of these functional groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The carbonylamino group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the compound’s solubility could be influenced by the polar carbonylamino and carboxylic acid groups .

Scientific Research Applications

Synthesis and Characterization

Research efforts have demonstrated the synthesis and characterization of pyrazole and pyridine derivatives, underlining their structural diversity and the influence of substituents on their properties. For instance, studies have explored the formation of pyrazole-3-carboxamides and -3-carboxylate derivatives through reactions with binucleophiles, indicating good yields and providing insights into the reaction mechanisms and structural determinations via spectroscopic methods (Yıldırım, Kandemirli, & Akçamur, 2005).

Antimicrobial and Antiviral Activities

Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential therapeutic applications of these compounds, including their effectiveness against various pathogens. For example, certain pyrazolopyridine derivatives have shown moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Antitumor Activities

The exploration of pyrazolopyrimidine derivatives for their in vitro antitumor activities against different human cancer cell lines offers promising insights into the development of novel anticancer agents. These studies contribute to understanding the structure-activity relationships, paving the way for the design of more effective anticancer compounds (Hafez et al., 2013).

Luminescent Properties

Research on metal-organic frameworks (MOFs) incorporating azaarylpyrazole carboxylic acids has revealed unique luminescence properties, suggesting applications in sensing, imaging, and light-emitting devices. These studies not only provide a foundation for the development of functional materials but also highlight the versatility of pyrazole derivatives in constructing complex structures with desirable photophysical characteristics (Liu et al., 2013).

Future Directions

The study of pyrazolo[1,5-a]pyrimidine derivatives is an active area of research, with potential applications in medicinal chemistry and material science . Future research could explore the synthesis, properties, and potential applications of this specific compound.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-4-5-17-11(6-9)10(8-16-17)12(18)19/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFHCBDEVRZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=NN2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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